molecular formula C18H16N6O B12170019 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12170019
M. Wt: 332.4 g/mol
InChI Key: IMHMBAVTZSOWRF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features an indole ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetaldehyde: Another indole derivative with different functional groups.

    2-(1H-Indol-3-yl)quinoxaline: A compound with a quinoxaline ring instead of a tetrazole ring.

    1H-Indol-2-ylmethanol: An indole derivative with a hydroxyl group .

Uniqueness

2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is unique due to its combination of an indole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H16N6O/c1-24-22-18(21-23-24)12-5-4-6-14(9-12)20-17(25)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,25)

InChI Key

IMHMBAVTZSOWRF-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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